molecular formula C8H4F3NO4 B3040131 5-Nitro-2-(trifluoromethoxy)benzaldehyde CAS No. 160503-78-6

5-Nitro-2-(trifluoromethoxy)benzaldehyde

Cat. No.: B3040131
CAS No.: 160503-78-6
M. Wt: 235.12 g/mol
InChI Key: BYJIGJLBSZLEGI-UHFFFAOYSA-N
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Description

5-Nitro-2-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4F3NO4 and a molecular weight of 235.12 g/mol It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a benzaldehyde core

Preparation Methods

The synthesis of 5-Nitro-2-(trifluoromethoxy)benzaldehyde typically involves the nitration of 2-(trifluoromethoxy)benzaldehyde. The nitration process can be carried out using fuming nitric acid and sulfuric acid as nitrating agents . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. Industrial production methods may involve continuous-flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

5-Nitro-2-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles (e.g., amines, thiols), and oxidizing agents . Major products formed from these reactions include 5-amino-2-(trifluoromethoxy)benzaldehyde and 5-nitro-2-(trifluoromethoxy)benzoic acid.

Scientific Research Applications

5-Nitro-2-(trifluoromethoxy)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(trifluoromethoxy)benzaldehyde is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, potentially leading to antimicrobial or anticancer effects. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

5-Nitro-2-(trifluoromethoxy)benzaldehyde can be compared with other similar compounds, such as:

    2-(Trifluoromethoxy)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Bromo-2-nitro-4-(trifluoromethoxy)benzaldehyde: Contains a bromine atom, which can participate in additional substitution reactions.

    5-Nitro-2-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group, affecting its reactivity and applications.

Properties

IUPAC Name

5-nitro-2-(trifluoromethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)16-7-2-1-6(12(14)15)3-5(7)4-13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJIGJLBSZLEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of concentrated sulfuric acid (81 mL) and concentrated nitric acid (15.5 mL), cooled to 0° C., was added 2-trifluoromethoxybenzaldehyde (25 g, 0.13 mol) portionwise while maintaining the temperature of the reaction below 0° C. After 1.5 hours, the reaction mixture was poured cautiously over 1000 mL of ice in a large beaker and left to stand for 0.5 hours. The resulting suspension was filtered, washed well with H2O and air dried to give crude 5-nitro-2-trifluoromethoxybenzaldehyde, m.p. 32°-34° C.
Quantity
81 mL
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Nitronium tetrafluoroborate (14.0 g, 105 mmol) was added to a solution of 2-trifluoromethoxy-benzaldehyde (10.0 g, 52.6 mmol) in nitromethane (30 mL) at room temperature. The mixture was stirred for 2 h and was then quenched with ice water and extracted with ether (100 mL). The organic layer was separated, washed with water, dried over MgSO4 and chromatographed with 5% EtOAc/hexanes to afford 7.52 g of 5-nitro-2-trifluoromethoxy-benzaldehyde (60.8%) as a pale yellow solid.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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